3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid is a complex organic compound notable for its structural and functional properties. It belongs to the class of heterocyclic compounds, specifically piperidines, which are characterized by a six-membered ring containing one nitrogen atom. This compound is identified by its chemical formula and has a molecular weight of approximately 257.28 g/mol. It is recognized for its potential applications in medicinal chemistry and proteomics research.
This compound can be synthesized through various chemical methods and is also found in certain biological contexts, such as in the biosynthesis pathways of various natural products. Its synthesis and characterization have been documented in several scientific databases and literature sources, including ChemicalBook and PubChem.
3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid is classified as:
The synthesis of 3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid can be achieved through several methods, typically involving multi-step organic reactions. One common approach includes:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) vary depending on the chosen synthetic route but generally require careful control to ensure high yields and purity.
The molecular structure of 3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid features:
CC(C(=O)O)C1CCCC(=O)N1This notation provides a way to represent the structure in a linear format that can be interpreted by cheminformatics software.
3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid can participate in various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid primarily involves its interactions with biological targets:
Data on specific targets or pathways remains limited but suggests potential roles in pharmacological applications.
Relevant data about these properties can be found in chemical databases such as PubChem and ChemicalBook.
3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid has several scientific uses:
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8